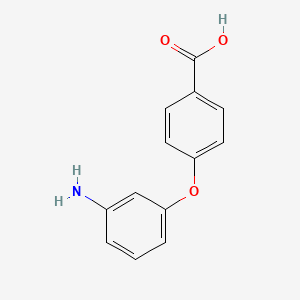

4-(3-Aminophenoxy)benzoic acid

Descripción general

Descripción

“4-(3-Aminophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-(3-Aminophenoxy)benzoic acid” is represented by the InChI code1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) . The molecular weight of this compound is 229.24 g/mol . Physical And Chemical Properties Analysis

“4-(3-Aminophenoxy)benzoic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 229.24 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Star-Shaped Oligoimides

4-(3-Aminophenoxy)benzoic acid: is utilized in the synthesis of star-shaped oligoimides through high-temperature polycondensation . These oligoimides have terminal amino groups and exhibit solubility in organic solvents, which can be advantageous for creating polymer nanoparticles of the “core-shell” type. This method allows for the control of molecular design and the synthesis of complex structures like block copolymer stars and dendritic stars.

Catalysis in Polycondensation Reactions

The compound serves as a catalyst in polycondensation reactions, particularly in the synthesis of polyimides . It facilitates the formation of polyamic acids and their subsequent imidization, which is crucial for developing polymers with high physical and mechanical characteristics. This catalytic role is significant for involving low reactivity diamines in the synthesis process.

Photocatalytic Decomposition of Antibiotics

In the field of environmental science, 4-(3-Aminophenoxy)benzoic acid derivatives have been used as photocatalysts for the decomposition of antibiotics . This application is critical for addressing the issue of antibiotic contamination in water bodies and developing sustainable methods for water treatment.

Raman Spectroscopy and Pressure Studies

The benzoic acid derivatives, including 4-(3-Aminophenoxy)benzoic acid , are studied using Raman spectroscopy under pressure to understand their physical properties . These studies are essential for material research and pharmaceutical applications, providing insights into the structure-property relations of these compounds.

Research and Development of New Materials

This compound is also significant in the research and development of new materials. Its unique properties make it a valuable resource for scientists looking to innovate and create materials with specific desired characteristics .

High-Pressure Behavior Analysis

The high-pressure behavior of 4-(3-Aminophenoxy)benzoic acid and its derivatives is of particular interest in the pharmaceutical industry . Understanding how these compounds behave under pressure can lead to better insights into tablet formation and the stability of pharmaceuticals.

Safety And Hazards

Propiedades

IUPAC Name |

4-(3-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWHOWJHICZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594281 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenoxy)benzoic acid | |

CAS RN |

165250-87-3 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

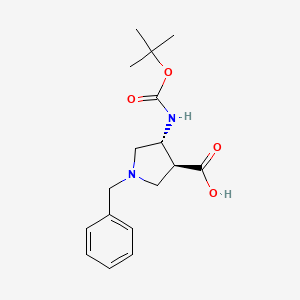

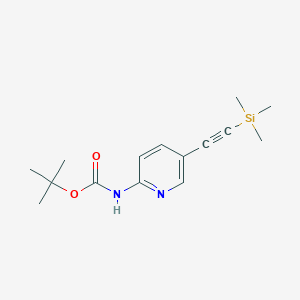

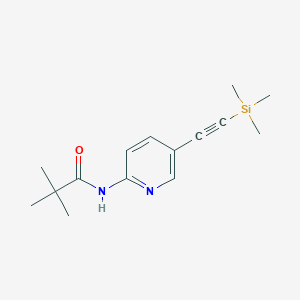

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(3-Aminophenoxy)benzoic acid contribute to the properties of Vapor-Grown Carbon Nanofiber (VGCNF) reinforced nanocomposites?

A1: 4-(3-Aminophenoxy)benzoic acid is key to enhancing the interaction between VGCNFs and the polymer matrix. [, ] The amine group of the acid reacts with the VGCNFs, creating functionalized H2N-VGCNFs. [] These functionalized nanofibers are then incorporated into the polyimide matrix during the synthesis process. [, ] This in-situ polymerization method, using 4-(3-Aminophenoxy)benzoic acid as a linker, is believed to improve the dispersion of VGCNFs within the polyimide, ultimately leading to enhanced mechanical and thermal properties of the resulting nanocomposite. []

Q2: What are the advantages of using 4-(3-Aminophenoxy)benzoic acid in the synthesis of polyimide nanocomposites compared to incorporating pristine VGCNFs?

A2: Utilizing 4-(3-Aminophenoxy)benzoic acid to functionalize VGCNFs offers several advantages over directly incorporating pristine VGCNFs. Firstly, the functionalization enhances the compatibility between the hydrophobic VGCNFs and the hydrophilic polyimide matrix. [] This improved compatibility leads to a more homogeneous dispersion of VGCNFs throughout the matrix, preventing aggregation and maximizing their reinforcing effect. [] Secondly, the covalent bonding between the functionalized VGCNFs and the polyimide matrix provides stronger interfacial adhesion, resulting in enhanced load transfer and improved mechanical properties of the nanocomposite. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)